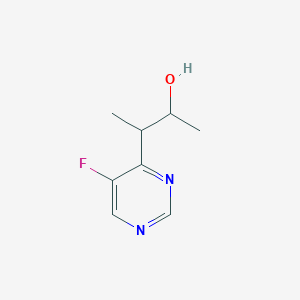

3-(5-Fluoropyrimidin-4-yl)butan-2-ol

Description

3-(5-Fluoropyrimidin-4-yl)butan-2-ol is a structural fragment of the antifungal drug voriconazole [(2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol], which is a second-generation triazole antifungal agent. Voriconazole is clinically used to treat invasive fungal infections caused by Aspergillus, Candida, and other pathogens . The 5-fluoropyrimidine moiety in its structure contributes to its broad-spectrum activity and pharmacokinetic properties, though its poor aqueous solubility (<0.1 mg/mL) limits bioavailability .

Properties

CAS No. |

1093758-88-3 |

|---|---|

Molecular Formula |

C8H11FN2O |

Molecular Weight |

170.18 g/mol |

IUPAC Name |

3-(5-fluoropyrimidin-4-yl)butan-2-ol |

InChI |

InChI=1S/C8H11FN2O/c1-5(6(2)12)8-7(9)3-10-4-11-8/h3-6,12H,1-2H3 |

InChI Key |

WADNCTPAGJLTDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC=NC=C1F)C(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoropyrimidin-4-yl)butan-2-ol typically involves the reaction of 5-fluoropyrimidine with butan-2-ol under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by nucleophilic substitution on the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoropyrimidin-4-yl)butan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.

Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) under basic conditions.

Major Products Formed

Oxidation: Formation of 3-(5-Fluoropyrimidin-4-yl)butan-2-one.

Reduction: Formation of 3-(5-Fluoropyrimidin-4-yl)butane.

Substitution: Formation of 3-(5-Aminopyrimidin-4-yl)butan-2-ol or 3-(5-Methylthiopyrimidin-4-yl)butan-2-ol.

Scientific Research Applications

The chemical compound 2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol exhibits significant antifungal activity and is used in scientific research.

Mechanism of Action:

- This compound inhibits lanosterol 14-alpha-demethylase, an enzyme essential for ergosterol biosynthesis in fungi. This mechanism is similar to Voriconazole.

- It is effective against fungal pathogens, including Aspergillus and Candida species.

Medical Applications:

- It is used as an antifungal agent, especially for treating invasive fungal infections in immunocompromised patients.

- Due to its structure, it can be a lead compound for developing new antifungal agents.

Synthesis:

Mechanism of Action

The mechanism of action of 3-(5-Fluoropyrimidin-4-yl)butan-2-ol involves its interaction with specific molecular targets. In medicinal chemistry, it is often designed to inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit fungal enzymes critical for cell wall synthesis, thereby exerting antifungal effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers of Voriconazole

Voriconazole has two chiral centers, leading to stereoisomers with distinct pharmacological profiles:

- (2S,3R)-Voriconazole (Related Compound B) : This stereoisomer exhibits reduced antifungal activity compared to the (2R,3S)-form due to altered binding to fungal cytochrome P450 enzymes .

- (2RS,3RS)-Voriconazole (Related Compound A) : A racemic mixture with lower therapeutic efficacy, often classified as an impurity in pharmaceutical formulations .

Key Differences :

Analogous Triazole Antifungals

Fluconazole

- Structure : Lacks the 5-fluoropyrimidine group; instead, it features a bis-triazole moiety.

- Solubility : Higher aqueous solubility (>10 mg/mL) due to reduced hydrophobicity .

Posaconazole

Research Findings and Industrial Relevance

Solubility Enhancement Strategies

Pharmacokinetic Variability

Non-linear pharmacokinetics in voriconazole arise from saturation of CYP2C19 metabolism, necessitating therapeutic drug monitoring (TDM) . In contrast, fluconazole exhibits linear kinetics due to renal excretion.

Biological Activity

3-(5-Fluoropyrimidin-4-yl)butan-2-ol is a synthetic compound that has garnered attention for its biological activity, particularly in the fields of antifungal and antibacterial research. This compound is structurally related to various triazole antifungals, notably Voriconazole, and exhibits a complex mechanism of action that interferes with essential biological processes in pathogens.

Antifungal Activity

The primary biological activity of this compound is its antifungal properties. The compound functions by inhibiting the enzyme lanosterol 14-alpha-demethylase, which is crucial for ergosterol biosynthesis in fungi. Ergosterol is an essential component of fungal cell membranes, and its inhibition leads to compromised membrane integrity and cell death. This mechanism is similar to that of Voriconazole, making this compound effective against a range of fungal pathogens, including Aspergillus and Candida species .

Antibacterial Activity

In addition to its antifungal properties, preliminary studies suggest that this compound may possess antibacterial activity. Research indicates that derivatives of this compound exhibit significant inhibitory effects against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. For instance, one derivative demonstrated a minimum inhibitory concentration (MIC) of 0.25 µg/mL against these pathogens, indicating strong antibacterial potential .

The mechanism through which this compound exerts its biological effects involves:

- Inhibition of Ergosterol Biosynthesis : By targeting lanosterol 14-alpha-demethylase, the compound disrupts the production of ergosterol, leading to fungal cell death.

- Potential Interaction with Bacterial Enzymes : Although further studies are needed, there is evidence suggesting that the compound may also inhibit specific bacterial enzymes, contributing to its antibacterial effects.

Table: Biological Activity Summary

| Activity Type | Pathogen | Mechanism | MIC (µg/mL) |

|---|---|---|---|

| Antifungal | Aspergillus spp. | Inhibition of ergosterol biosynthesis | <1 |

| Antifungal | Candida spp. | Inhibition of ergosterol biosynthesis | <1 |

| Antibacterial | Staphylococcus aureus | Potential inhibition of bacterial enzymes | 0.25 |

| Antibacterial | Streptococcus pneumoniae | Potential inhibition of bacterial enzymes | 0.25 |

Case Studies

- Voriconazole Comparison : A study comparing the pharmacokinetics and efficacy of Voriconazole and its derivatives found that compounds similar to this compound exhibited broader antifungal activity against resistant strains, suggesting a potential role in treating difficult infections in immunocompromised patients .

- Antibiofilm Properties : Recent investigations into novel derivatives indicated that some compounds not only inhibited bacterial growth but also prevented biofilm formation, a critical factor in chronic infections caused by biofilm-forming bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.